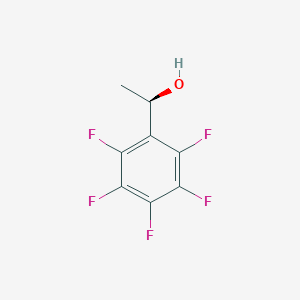

(R)-(+)-1-(Pentafluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426698 | |

| Record name | (R)-(+)-1-(Pentafluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104371-21-3 | |

| Record name | (R)-(+)-1-(Pentafluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-1-(Pentafluorophenyl)ethanol physical properties

[1]

Executive Summary

This compound is a chiral secondary alcohol characterized by a highly electron-deficient pentafluorophenyl ring.[1] This structural motif imparts unique electronic properties, including increased lipophilicity, metabolic stability, and specific non-covalent interactions (e.g.,

Physiochemical Profile

The following data represents the core physical constants for the compound. Note that while the CAS 830-50-2 refers to the racemic mixture, the properties below are specific to the (R)-enantiomer where noted.

| Property | Value | Condition / Note |

| Chemical Formula | — | |

| Molecular Weight | 212.12 g/mol | — |

| CAS Number | 830-50-2 (Racemic)75853-08-6 (Chiral generic) | Verify specific enantiomer batch with CoA.[1] |

| Appearance | White solid or clear liquid | Low melting point solid.[2] |

| Melting Point | 32 – 34 °C | Solidifies upon refrigeration.[1] |

| Boiling Point | 80 – 82 °C | @ 37 mmHg |

| Density | ~1.50 g/cm³ | Predicted @ 25 °C. |

| Refractive Index | — | |

| Solubility | Soluble in MeOH, DCM, EtOAc, THF.Insoluble in water.[1] | Lipophilic due to perfluorinated ring.[1] |

Stereochemistry & Optical Activity

The distinguishing feature of this compound is its chirality. The (R)-enantiomer is dextrorotatory (+).

-

Specific Rotation

: +7.0° ( -

Absolute Configuration: (R)

-

Enantiomeric Excess (ee): Typically >98% for commercial chiral grades produced via enzymatic reduction.[1]

Critical Note: The sign of rotation (+) or (-) is solvent-dependent. The value +7.0° is standard in non-polar solvents like pentane. Always verify the solvent system when comparing certificates of analysis (CoA).

Spectroscopic Characterization

Accurate identification requires analysis of both Proton (

H NMR (Proton)

-

1.62 ppm (3H, d,

-

2.60 ppm (1H, br s): Hydroxyl proton (

-

5.35 ppm (1H, q,

-

Note: No aromatic protons are observed due to full substitution with fluorine.[1]

-

F NMR (Fluorine)

The pentafluorophenyl group displays a characteristic three-signal pattern (2:1:2 integration).

Synthesis & Manufacturing

The most efficient route to high-enantiopurity this compound is Biocatalytic Asymmetric Reduction .[1] This method avoids heavy metal catalysts and yields high ee.

Protocol: Enzymatic Reduction

-

Substrate: 2,3,4,5,6-Pentafluoroacetophenone.[1]

-

Catalyst: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) specific for (R)-selectivity.[1]

-

Cofactor Regeneration: NADPH recycling system (e.g., Glucose Dehydrogenase/Glucose).[1]

-

Solvent System: Aqueous buffer (pH 7.0) with organic co-solvent (e.g., IPA or DMSO) to enhance substrate solubility.[1]

Figure 1: Biocatalytic workflow for the asymmetric synthesis of the (R)-alcohol.

Applications in Drug Discovery

The (R)-alcohol is primarily used as a chiral scaffold. A key reaction involving this compound is the Mitsunobu Reaction , which allows for the stereospecific inversion of the chiral center to generate (S)-configured derivatives (e.g., esters, ethers, or amines).[1]

Workflow: Mitsunobu Inversion

To install a nucleophile (Nu) while inverting the stereochemistry from (R) to (S):

-

Reagents: Triphenylphosphine (

), Diethyl azodicarboxylate (DEAD) or DIAD.[1] -

Nucleophile: Carboxylic acid (

), Phenol ( -

Mechanism: The alcohol activates via the phosphonium intermediate, followed by

attack by the nucleophile, resulting in inversion.

Figure 2: Mitsunobu reaction pathway showing stereochemical inversion from (R) to (S).

Handling & Safety

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Storage: Store at 2–8 °C . The compound has a low melting point; if received as a liquid during summer months, refrigerate to resolidify if necessary for weighing.

-

Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents.[1] The C-F bonds are robust, but the secondary alcohol is susceptible to oxidation to the ketone.

References

-

ChemicalBook. 1-(Pentafluorophenyl)ethanol Properties and Safety (CAS 830-50-2).[1] Retrieved from [1]

-

CymitQuimica. Physical Properties and CAS Data for 1-(Pentafluorophenyl)ethanol. Retrieved from [1]

-

Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Stereochemistry. Retrieved from [1]

-

Organic Chemistry Data. 19F NMR Chemical Shifts and Coupling Constants. Retrieved from [1]

-

LookChem. Synthesis and Manufacturer Data for 1-(Pentafluorophenyl)ethanol. Retrieved from [1]

Sources

- 1. (3R,6aR,6bS,8aR,12S,12aS,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,6,7,8,9,10,12,12a,14,14a-dodecahydropicen-3-ol | C30H46O | CID 162855384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

(R)-(+)-1-(Pentafluorophenyl)ethanol molecular weight and formula

An In-Depth Technical Guide to (R)-(+)-1-(Pentafluorophenyl)ethanol: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral fluorinated alcohol that has emerged as a cornerstone building block in modern medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the sterically demanding and highly electronegative pentafluorophenyl moiety, make it an invaluable tool for introducing chirality and modulating physicochemical characteristics in target molecules. This guide provides a comprehensive overview of its properties, details a robust protocol for its asymmetric synthesis, explores its critical applications in drug development—particularly in enhancing metabolic stability and serving as a precursor for highly efficient coupling reagents—and outlines essential safety and handling procedures.

In the landscape of drug discovery and fine chemical synthesis, the precise control of three-dimensional molecular architecture is paramount. Chiral alcohols, particularly those bearing fluorine atoms, are of exceptional interest. The introduction of fluorine can profoundly alter a molecule's conformational preferences, membrane permeability, and metabolic fate. Specifically, the pentafluorophenyl group (C₆F₅) offers a unique combination of high lipophilicity and strong electron-withdrawing character. When attached to a chiral secondary alcohol such as this compound, it creates a versatile synthon that allows researchers to systematically investigate and optimize the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Physicochemical and Structural Properties

This compound is characterized by its distinct chemical formula and molecular weight, which are fundamental to its reactivity and stoichiometry in chemical reactions. Its physical properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₅O | [1] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| IUPAC Name | (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | [1] |

| CAS Number | 104371-21-3 | [1] |

| Appearance | White to light yellow solid or powder | [3][4] |

| Melting Point | 32-37 °C | [2][3][5] |

| Boiling Point | 102-103 °C @ 30 mmHg | [2][5] |

| Optical Rotation | [α]D²⁰ = +7.0° (c=1% in pentane) | [6] |

The structure features a chiral center at the carbinol carbon, directly bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the pentafluorophenyl ring.

Caption: 2D representation of (R)-1-(Pentafluorophenyl)ethanol.

Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The most reliable and widely adopted method for producing enantiomerically pure this compound is the asymmetric reduction of its prochiral ketone precursor, 2',3',4',5',6'-pentafluoroacetophenone. The Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, predictability, and operational simplicity.[7][8]

Causality of Enantioselectivity: The CBS reduction employs a chiral oxazaborolidine catalyst which complexes with an achiral borane reducing agent (e.g., borane-dimethyl sulfide).[9][10] The ketone substrate coordinates to the Lewis acidic boron of the catalyst complex in a sterically defined manner. The bulky pentafluorophenyl group orients away from the catalyst's chiral substituent, exposing one of the ketone's prochiral faces to intramolecular hydride delivery from the complexed borane.[11] Using the (S)-CBS catalyst directs the hydride to the Re face of the ketone, yielding the (R)-alcohol.

Caption: Workflow for CBS reduction to synthesize the target chiral alcohol.

Core Applications in Drug Development and Research

Impact of the Pentafluorophenyl Moiety on Pharmacokinetics

The C₆F₅ group is a powerful tool for "metabolic blocking." The primary route of metabolism for many aromatic compounds is oxidative hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes.[5][12] The carbon-fluorine bond is exceptionally strong, and the mechanism of aromatic hydroxylation requires the formation of high-energy intermediates that are energetically disfavored at fluorinated positions.[13][14] By replacing a metabolically labile phenyl or substituted-phenyl ring with a pentafluorophenyl group, medicinal chemists can effectively block this metabolic pathway, thereby increasing the compound's half-life and in vivo exposure.[12]

Furthermore, the strong electron-withdrawing nature of the five fluorine atoms significantly lowers the pKa of nearby acidic or basic functional groups.[15][16] This modulation can be critical for optimizing a drug's binding affinity to its target receptor (e.g., by altering the strength of a hydrogen bond or ionic interaction) and for fine-tuning its solubility and permeability profile.

A Precursor to Highly Reactive Pentafluorophenyl (PFP) Esters

One of the most significant applications of this chiral alcohol is its use in creating activated esters for bioconjugation and peptide synthesis.[2][6] this compound can be esterified with a carboxylic acid, such as an N-protected amino acid. The resulting pentafluorophenyl (PFP) ester is highly activated towards nucleophilic acyl substitution.

Trustworthiness of the Method: The pentafluorophenoxide is an excellent leaving group because the negative charge on the oxygen is stabilized by the intense inductive-withdrawing effect of the C₆F₅ ring.[1] This high reactivity allows for rapid and efficient coupling reactions with amines to form amide bonds under mild conditions. Kinetic studies have shown that PFP esters react significantly faster than other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[3] This rapid coupling minimizes the risk of racemization at the chiral center of the amino acid, a critical requirement for synthesizing biologically active peptides.[1][17]

Caption: Workflow showing activation and coupling via PFP ester chemistry.

Experimental Protocols

The following protocols are representative methodologies grounded in established chemical literature. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Asymmetric Synthesis via CBS Reduction[7]

-

Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum and backfill with argon. Maintain a positive argon atmosphere throughout the reaction.

-

Catalyst Preparation: To the flask, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (e.g., 5-10 mol%). Dilute the catalyst with 10 mL of anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice-water bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0-1.2 equivalents) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.

-

Substrate Addition: In a separate flame-dried flask, dissolve 2',3',4',5',6'-pentafluoroacetophenone (1.0 equivalent) in 20 mL of anhydrous THF.

-

Reaction: Cool the reaction flask containing the catalyst-borane complex to -30 °C (an acetonitrile/dry ice bath). Slowly add the ketone solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -25 °C. Monitor the reaction by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, slowly add 2 M HCl (20 mL) to quench the reaction. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound. Confirm enantiomeric excess (e.e.) using chiral HPLC or GC.

Protocol 5.2: Preparation of an Activated PFP Ester[1][18]

-

Reactant Preparation: In a dry flask under an inert atmosphere, dissolve an N-Fmoc-protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous THF or ethyl acetate.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.05 equivalents) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of cold solvent. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude PFP ester can often be purified by recrystallization (e.g., from ethyl acetate/hexane) to yield a stable, crystalline solid.

Safety, Handling, and Storage

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][9]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][7] Avoid formation of dust and inhalation of vapors.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[17] In case of skin contact, wash with plenty of water.[17] Seek medical attention if irritation persists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8 °C.[5][9]

-

Conclusion

This compound is a strategically vital chiral building block whose value is derived directly from the potent electronic and steric properties of the pentafluorophenyl ring. Its utility in enhancing metabolic stability and serving as a precursor for highly efficient PFP ester coupling reagents makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, properties, and reaction mechanisms enables its rational application in the design and construction of complex, high-value molecules.

References

-

PureSynth. (n.d.). 1-(Pentafluorophenyl)Ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363405, (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol. Retrieved from [Link]

-

LookChem. (n.d.). 1-(Pentafluorophenyl)ethanol. Retrieved from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

-

An, J., et al. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Organic Letters, 22(4), 1249–1253. Retrieved from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 983–990. Retrieved from [Link]

-

Altman, R. A., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]

-

Organic Chemistry Explained. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Retrieved from [Link]

-

Pretze, M., et al. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 12(2), 79. Retrieved from [Link]

-

Manallack, D. T., et al. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 5, 1-16. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. Pentafluorophenol and its derivatives [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. grokipedia.com [grokipedia.com]

Solubility of (R)-(+)-1-(Pentafluorophenyl)ethanol in organic solvents

An In-Depth Technical Guide to the Solubility of (R)-(+)-1-(Pentafluorophenyl)ethanol in Organic Solvents

Introduction

This compound is a chiral fluorinated alcohol of significant interest in the pharmaceutical and materials science sectors. Its unique structure, featuring a pentafluorinated aromatic ring, imparts enhanced reactivity, stability, and lipophilicity.[1] This compound serves as a critical chiral building block in the synthesis of biologically active molecules, enabling the development of drugs with improved efficacy and pharmacokinetic profiles.[1] Furthermore, its incorporation into specialty polymers can yield materials with superior thermal stability and chemical resistance.[1]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility data governs crucial aspects of process development, including reaction kinetics, purification strategies (such as crystallization), and formulation design. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed protocol for its experimental determination, and insights into the factors that influence its behavior in solution.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₅O | [1][2] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| Melting Point | 32-34 °C | [3][4] |

| Boiling Point | 80-82 °C @ 37 mmHg | [3] |

| Appearance | White to light yellow solid or clear liquid | [1][4] |

| CAS Number | 830-50-2 | [1][2] |

The relatively low melting point indicates that this compound can be handled as either a low-melting solid or a liquid at or near standard laboratory temperatures, a factor that is important when designing solubility experiments.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the principle of "like dissolves like."[5] This means that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[6] For this compound, two key structural features dictate its interactions:

-

The Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[7] This capability allows for strong, specific interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).[8]

-

The Pentafluorophenyl Ring: The five highly electronegative fluorine atoms create a strong dipole moment and significantly influence the electronic properties of the aromatic ring.[9][10] This part of the molecule contributes to dipole-dipole and London dispersion forces, allowing for interactions with a wide range of solvents, from moderately polar to less polar.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Illustrative Solubility Data

Disclaimer: The following data is illustrative and intended for educational purposes. Actual values must be determined experimentally.

| Solvent | Solvent Type | Expected Solubility Trend at 25°C ( g/100g solvent) | Predominant Solute-Solvent Interactions |

| Methanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Acetone | Polar Aprotic | High | Dipole-Dipole |

| Ethyl Acetate | Moderately Polar | Moderate | Dipole-Dipole, London Dispersion |

| Toluene | Nonpolar Aromatic | Low to Moderate | London Dispersion, π-π Stacking |

| Hexane | Nonpolar Aliphatic | Low | London Dispersion |

Experimental Determination of Equilibrium Solubility

To obtain reliable and accurate solubility data, a robust and validated methodology is essential. The saturation shake-flask method is widely considered the "gold standard" for determining equilibrium solubility due to its precision and ability to achieve true thermodynamic equilibrium.[11][12]

Workflow for Equilibrium Solubility Determination

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pure-synth.com [pure-synth.com]

- 3. lookchem.com [lookchem.com]

- 4. 1-(Pentafluorophenyl)ethanol | 830-50-2 | TCI AMERICA [tcichemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 溶剂混溶性表 [sigmaaldrich.cn]

- 7. chem.ws [chem.ws]

- 8. Polarisation effects on the solvation properties of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Stereochemistry of (R)-(+)-1-(Pentafluorophenyl)ethanol: A Technical Guide

The following technical guide details the stereochemical behavior, synthesis, and applications of (R)-(+)-1-(Pentafluorophenyl)ethanol . This document is structured for researchers requiring high-purity chiral intermediates and relies on evidence-based protocols.

Executive Summary & Stereochemical Foundation

This compound (CAS: 830-50-2) is a highly specialized chiral building block.[1] Unlike its non-fluorinated analog (1-phenylethanol), the presence of the perfluorinated aromatic ring drastically alters its electronic landscape, acidity, and intermolecular interactions.

-

Electronic Inversion: The pentafluorophenyl (

) group is strongly electron-withdrawing ( -

Quadrupole Moment: The

ring exhibits a reversed quadrupole moment compared to benzene, favoring "face-to-face" -

Stereochemical Designation: The (R)-enantiomer is dextrorotatory (+).[1][2] Note that in asymmetric transfer hydrogenation, the

group often induces a reversal of enantioselectivity compared to non-fluorinated acetophenones due to these electronic and steric factors.

| Property | Value / Description |

| CAS Number | 830-50-2 |

| Molecular Formula | |

| Molecular Weight | 212.12 g/mol |

| Chirality | (R)-Configuration |

| Optical Rotation | |

| Physical State | White solid / Low-melting liquid (MP: 32–34 °C) |

Asymmetric Synthesis: The "Reversal" Phenomenon

The most robust method for synthesizing this compound is Asymmetric Transfer Hydrogenation (ATH) .[1] However, researchers must be aware of a critical mechanistic divergence.[1]

The Catalyst Inversion Rule

In standard Noyori-Ikariya ATH of acetophenone, an (R,R)-catalyst typically yields the (R)-alcohol .[1]

Crucial Insight: For 2,3,4,5,6-pentafluoroacetophenone, the sense of induction is often reversed due to the repulsive interactions between the electron-rich hydridic Ru-H and the electron-rich fluorine atoms (or attractive

-

Standard Substrate: (R,R)-Cat

(R)-Alcohol[1] -

Pentafluoro Substrate: (R,R)-Cat

(S)-Alcohol[1] -

Correct Protocol for this compound: You must use the (S,S)-Catalyst .[1]

Validated Protocol: Asymmetric Transfer Hydrogenation

Objective: Synthesis of this compound with >95% ee.

Reagents:

-

Substrate: 2,3,4,5,6-Pentafluoroacetophenone (1.0 eq)

-

Catalyst: RuCl (0.5 mol%) — Note the (S,S) configuration.

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate/Water.[1]

-

Solvent: Dichloromethane (DCM) or Water (if using formate salt).[1]

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl in degassed DCM.

-

Substrate Addition: Add 2,3,4,5,6-pentafluoroacetophenone to the catalyst solution.

-

Initiation: Add the

mixture dropwise at 0°C. -

Reaction: Stir at room temperature (20-25°C) for 14–24 hours. Monitor conversion via TLC (Silica, Hexane/EtOAc 8:1) or GC.[1][3][4]

-

Quench & Workup: Dilute with water, extract with DCM (

). Wash combined organics with saturated -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Synthesis Logic Diagram (Graphviz)

Caption: Stereochemical divergence in ATH of pentafluoroacetophenone. To obtain the (R)-product, the (S,S)-catalyst is required due to electronic reversal effects.

Characterization & Analysis

Validating the stereochemistry requires precise analytical methods.[1] The high fluorine content allows for unique NMR techniques.[1]

Determination of Enantiomeric Excess (ee)

Chiral HPLC Method:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.[1]

-

Elution Order: Typically, the (R)-enantiomer elutes second on OD-H columns, but standards must be run to confirm.

NMR Analysis (Chiral Solvating Agents)

Due to the acidic hydroxyl proton, (R)-1-(Pentafluorophenyl)ethanol interacts strongly with basic Chiral Solvating Agents (CSAs) like (-)-Sparteine or (S)-1-Phenylethylamine .[1]

-

Method: Mix 10 mg of substrate + 2 eq. of CSA in

. -

Observation: The

NMR signals (ortho-F) will split into diastereomeric peaks. The integration ratio gives the ee directly without derivatization.

Applications in Drug Development

The this compound moiety is a "privileged structure" in medicinal chemistry for two reasons:

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the aromatic ring (preventing hydroxylation).[1]

-

Bioisosterism: The alcohol group can serve as a transition state mimic for protease inhibitors.[1]

Chiral Solvating Agent (CSA) Utility

This molecule itself can act as a CSA for analyzing other chiral amines.[1]

-

Mechanism: The electron-deficient

ring creates a "

Caption: Two-point binding mechanism (H-bonding + Pi-stacking) enabling chiral discrimination.

References

-

Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts."[1] Journal of the American Chemical Society, 1996.

-

Mohar, B., et al. "Reversal of Enantioselectivity in the Asymmetric Transfer Hydrogenation of Fluoroacetophenones."[1] Organometallics, 2021.[1][4] [1]

-

Pirkle, W. H., et al. "Chiral Solvating Agents for NMR Analysis."[1] Journal of Organic Chemistry, 1981.[1]

-

BenchChem. "Protocol for Asymmetric Reduction of Acetophenones."[1][5] BenchChem Technical Library, 2025.[1]

Sources

Electron-withdrawing effects of the pentafluorophenyl group

The Electronic and Steric Architecture of the Pentafluorophenyl ( ) Group

A Technical Guide to Ligand Design, Catalysis, and Supramolecular Chemistry

Executive Summary

The pentafluorophenyl group (

Electronic Architecture: The "Perfluoro Effect"

The

1.1 Hammett Parameters and Electronic Constants

To rationalize the reactivity of

Table 1: Comparative Electronic Parameters of EWGs

| Substituent | Nature of Effect | ||||

| Phenyl ( | -0.01 | 0.06 | 0.10 | -0.11 | Weakly Donating / Neutral |

| Pentafluorophenyl ( | 0.41 | 0.34 | 0.64 | -0.18 | Strongly Withdrawing (-I) |

| Trifluoromethyl ( | 0.54 | 0.43 | 0.42 | 0.12 | Strong Withdrawal |

| Nitro ( | 0.78 | 0.71 | 0.63 | 0.15 | Very Strong Withdrawal |

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Key Insight: While

1.2 Quadrupole Inversion and Pi-Stacking

A critical, often overlooked feature is the quadrupole moment .

-

Benzene: Electron-rich face (negative potential), electron-poor edge (positive potential).[1]

-

Perfluorobenzene (

): Electron-poor face (positive potential), electron-rich edge (negative potential).

This inversion drives the Arene-Perfluoroarene Interaction , where benzene and perfluorobenzene stack face-to-face (parallel) rather than the T-shaped (edge-to-face) geometry typical of benzene dimers. This interaction energy is estimated at ~5 kcal/mol, comparable to a hydrogen bond.

Figure 1: The electrostatic complementarity driving arene-perfluoroarene supramolecular assembly.

The Gold Standard: Tris(pentafluorophenyl)borane (BCF)

-

High Lewis Acidity: Comparable to

but without the hydrolytic instability. -

Steric Bulk: The cone angle prevents the formation of unreactive "ate" complexes with sterically hindered bases.

-

Chemical Stability: The C-F bonds are robust, resisting B-C bond cleavage under acidic conditions.

2.1 Frustrated Lewis Pairs (FLPs)

The combination of BCF with bulky phosphines (e.g.,

Mechanism of

-

Encounter Complex: The bulky phosphine and borane approach but cannot bind.

-

Polarization: The electric field between P and B polarizes the

bond. -

Heterolytic Cleavage: The phosphine acts as a base (accepts

), and the borane acts as an acid (accepts

Figure 2: Heterolytic cleavage of dihydrogen by a Frustrated Lewis Pair.

Medicinal Chemistry Applications

In drug design, replacing a phenyl group with a pentafluorophenyl group can drastically alter pharmacokinetics.

-

pKa Modulation: The strong electron-withdrawing nature lowers the pKa of attached acidic groups.

-

Benzoic Acid pKa: ~4.2

-

Pentafluorobenzoic Acid pKa: ~1.7

-

Effect: Increases ionization at physiological pH, potentially reducing membrane permeability but increasing solubility.

-

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

). Replacing C-H bonds with C-F blocks metabolic oxidation (e.g., by Cytochrome P450) at the aromatic ring, extending the drug's half-life (

Experimental Protocol: The Gutmann-Beckett Method[3][4][5]

To quantify the Lewis acidity of a new

Principle: The oxygen of TEPO binds to the Lewis Acid (LA). The strength of this interaction deshields the phosphorus nucleus.[4] The change in

Materials

-

Probe: Triethylphosphine oxide (TEPO), sublimed/dried.

-

Solvent: Deuterated benzene (

) or Toluene- -

Reference:

(external) or calibrated against pure TEPO in solvent.

Step-by-Step Protocol

-

Preparation of Probe Solution:

-

Dissolve TEPO (10 mg) in anhydrous

(0.6 mL) in a glovebox. -

Measure the

NMR shift of this "blank" sample (

-

-

Sample Preparation:

-

Weigh the Lewis Acid (LA) to achieve a 1:1 molar ratio with TEPO.

-

Add the LA to the TEPO solution. Shake until dissolved (or equilibrated).

-

-

Measurement:

-

Acquire

NMR spectrum. -

Record the chemical shift of the adduct (

).

-

-

Calculation:

-

Calculate the Acceptor Number (AN) using the approximate formula:

-

Note:

typically shows a shift of

-

Validation Check: If the peak is broad, it indicates dynamic exchange. Cool the probe to -40°C to freeze the equilibrium and obtain a sharp signal for the adduct.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Piers, W. E., & Chivers, T. (1997). Pentafluorophenylboranes: from obscure curiosities to major industrial catalysts. Chemical Society Reviews, 26, 345-354. Link

-

Stephan, D. W. (2009). Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis.[2] Dalton Transactions, (17), 3129-3136. Link

-

Beckett, M. A., et al. (1996).[3] A convenient NMR method for the measurement of Lewis acidity at boron centres: correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polymer, 37(20), 4629-4631. Link

-

Salonen, L. M., Ellermann, M., & Diederich, F. (2011). Aromatic rings in chemical and biological recognition: energetics and structures. Angewandte Chemie International Edition, 50(21), 4808-4842. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Integration of Fluorinated Chiral Alcohols in Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Developers

Executive Summary

The strategic incorporation of fluorine into chiral alcohol scaffolds has evolved from a niche modification to a fundamental tactic in modern medicinal chemistry. Beyond the classic "metabolic block" strategy, fluorinated chiral alcohols—specifically trifluoromethyl carbinols and hexafluoroisopropanol motifs—serve as powerful modulators of pKa, lipophilicity (

Part 1: The Physicochemical Imperative

The introduction of fluorine atoms adjacent to a hydroxyl group drastically alters the electronic landscape of the molecule. The high electronegativity of fluorine (

1.1 Comparative Acidity and Electronic Modulation

The shift in acidity is non-trivial. While non-fluorinated alcohols are weak acids (pKa ~16), perfluorinated analogs can approach the acidity of phenols. This modulation allows for unique interactions within enzyme active sites, often strengthening binding affinity through charge-assisted hydrogen bonding.

Table 1: Comparative Physicochemical Properties of Alcohols

| Compound | Structure | pKa (approx.)[1][2] | Electronic Effect | Primary MedChem Application |

| Ethanol | ~16.0 | None | Solvent / Standard | |

| 2,2,2-Trifluoroethanol (TFE) | ~12.4 | Strong Inductive ( | H-bond Donor enhancement | |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | ~9.3 | Double Inductive ( | Bioisostere of carboxylic acid/phenol |

1.2 The "Fluorine Effect" Logic Flow

The following diagram illustrates how fluorine substitution translates into tangible medicinal chemistry outcomes, such as metabolic stability and target engagement.

Caption: Mechanistic flow illustrating how fluorine substitution translates physicochemical changes into pharmacokinetic and pharmacodynamic benefits.

Part 2: Synthetic Architectures

Accessing enantiopure fluorinated alcohols is critical, as the enantiomers often exhibit vastly different pharmacological profiles. Two primary strategies dominate the field: Asymmetric Transfer Hydrogenation (ATH) for secondary alcohols and Nucleophilic Perfluoroalkylation for tertiary alcohols.

2.1 Synthetic Decision Tree

Select the appropriate methodology based on your substrate class.

Caption: Decision matrix for selecting the optimal synthetic route based on the steric nature of the target fluorinated alcohol.

Part 3: Detailed Experimental Protocol

Protocol: Asymmetric Transfer Hydrogenation (ATH) of 2,2,2-Trifluoroacetophenone Objective: Synthesis of (S)-1-Phenyl-2,2,2-trifluoroethanol. Mechanism: Noyori-type metal-ligand bifunctional catalysis.[3]

3.1 Reagents and Materials

-

Substrate: 2,2,2-Trifluoroacetophenone (1.0 eq, 10 mmol).

-

Catalyst Precursor:

(0.005 eq). -

Chiral Ligand:

(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.01 eq). -

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture).

-

Solvent: Dichloromethane (DCM) or neat conditions.

3.2 Step-by-Step Methodology

-

Catalyst Formation (In-Situ):

-

In a flame-dried Schlenk flask under argon, charge

(30.6 mg, 0.05 mmol) and -

Add 2 mL of anhydrous 2-propanol and heat to 80°C for 20 minutes. The solution will turn from orange to deep red/purple, indicating the formation of the active 16-electron Ru-complex.

-

Evaporate the solvent under vacuum to obtain the solid catalyst.

-

-

Reaction Setup:

-

Dissolve the pre-formed catalyst in the substrate (2,2,2-Trifluoroacetophenone, 1.74 g, 10 mmol). If solubility is poor, add minimal DCM (2 mL).

-

Cool the mixture to 0°C.

-

Add the Formic acid/Triethylamine mixture (3 mL) dropwise via syringe. Caution: Exothermic reaction.

-

-

Execution & Monitoring:

-

Stir at room temperature (23°C).

-

Self-Validation Check: Monitor by TLC (10% EtOAc/Hexane). The ketone spot (

) should disappear, and the alcohol spot ( -

Reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Quench by adding water (10 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with saturated

(to remove residual formic acid) and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification & Analysis:

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Expect >90% isolated yield.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Expect >95% ee for the (S)-enantiomer.

-

Part 4: Case Studies in Drug Discovery

4.1 Efavirenz (Sustiva®)

-

Therapeutic Area: HIV-1 Reverse Transcriptase Inhibitor.

-

Structural Motif: Chiral tertiary trifluoromethyl alcohol.

-

Design Logic: The

group prevents metabolic oxidation at the benzylic position (a common soft spot) while the tertiary alcohol forms a critical hydrogen bond with the Lys101 residue in the reverse transcriptase binding pocket. -

Synthesis Insight: The manufacturing route utilizes a highly enantioselective addition of cyclopropylacetylide to a trifluoromethyl ketone, mediated by a chiral amino-alcohol additive (pyrrolidinylnorephedrine).[4]

4.2 Lotilaner (Credelio®)

-

Therapeutic Area: Ectoparasiticide (Veterinary).

-

Structural Motif: Chiral secondary

alcohol (isoxazoline class). -

Design Logic: The incorporation of the trifluoromethyl group increases the lipophilicity (

), ensuring excellent distribution into the lipid layers of the target pest, while the chiral center is essential for binding specificity to the GABA-gated chloride channel.

Part 5: Future Outlook

The field is moving toward Late-Stage Fluorination . Rather than building the fluorinated center early, new photoredox and electrochemical methods allow for the direct installation of fluorinated alcohol motifs onto complex drug scaffolds. This "try-and-measure" approach accelerates Lead Optimization by allowing medicinal chemists to rapidly scan the "fluorine effect" across a molecule.

References

-

Noyori, R., & Hashiguchi, S. (1997).[5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6][7][8] Accounts of Chemical Research. Link

-

Pierce, M. E., et al. (1998).[4] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. Link

-

Fujii, A., et al. (1996). Asymmetric Transfer Hydrogenation of Fluorinated Ketones. Journal of the American Chemical Society.[2][5] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Wang, X. S., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation. Journal of the American Chemical Society.[2][5] Link

Sources

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 3. research.rug.nl [research.rug.nl]

- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis [mdpi.com]

- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 6. kanto.co.jp [kanto.co.jp]

- 7. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kanto.co.jp [kanto.co.jp]

Methodological & Application

Chiral catalysts for the enantioselective reduction of 2',3',4',5',6'-pentafluoroacetophenone

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the specific challenges posed by the strongly electron-withdrawing pentafluorophenyl group during enantioselective reduction.

Executive Summary & Chemical Context

The reduction of 2',3',4',5',6'-pentafluoroacetophenone (CAS: 652-29-9) yields 1-(pentafluorophenyl)ethanol , a critical chiral building block for fluorine-containing pharmaceuticals and liquid crystal materials.[1]

The Challenge: The presence of five fluorine atoms on the aromatic ring creates a potent electron-withdrawing effect (Hammett

-

Kinetic Impact: Reaction rates are significantly faster, often leading to non-selective background reduction if uncatalyzed pathways are not suppressed.

-

Stereochemical Impact: The electronic perturbation can alter the non-covalent interactions (CH/

and lone-pair/

This guide details two field-proven protocols: Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) Reduction .

Catalyst Selection Guide

| Feature | Method A: Ru-Catalyzed ATH | Method B: CBS Reduction |

| Catalyst System | RuCl( | (S)-Me-CBS Oxazaborolidine / Borane |

| H-Source | Formic Acid / Triethylamine (5:[2]2) | BH |

| Scalability | High (Robust, insensitive to air) | Moderate (Moisture sensitive, cryogenic) |

| Enantioselectivity | Good (90-97% ee) | Excellent (>98% ee possible) |

| Electronic Effect | Critical: C | Stable: Generally follows standard steric models. |

| Primary Use | Process Scale-up (>100g) | Lab Scale / High Purity Requirements |

Protocol A: Asymmetric Transfer Hydrogenation (ATH)[2][3]

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism.[3] The ruthenium hydride and the amine proton of the ligand are transferred to the ketone in a concerted, outer-sphere fashion.[3]

Critical Technical Note: For standard acetophenones, (S,S)-TsDPEN typically yields the (S)-alcohol. However, due to the specific electronic repulsion of the C

Materials

-

Substrate: 2',3',4',5',6'-Pentafluoroacetophenone (1.0 eq)

-

Catalyst: RuCl(

-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%) -

Solvent/Reductant: Formic Acid / Triethylamine complex (5:2 molar ratio).[2]

-

Solvent (Optional): Dichloromethane (DCM) can be used as a co-solvent to moderate the rate.

Step-by-Step Procedure

-

Preparation: In a clean Schlenk flask, dissolve the Ru-catalyst (10 mg per 1 mmol substrate) in the Formic Acid/TEA azeotrope (2 mL per mmol). Sparge with nitrogen for 10 minutes to remove oxygen.

-

Addition: Add the pentafluoroacetophenone substrate in one portion.

-

Note: The reaction is exothermic. For scales >5g, add substrate dropwise.

-

-

Reaction: Stir at 25°C . Do not heat. The electron-deficient ketone reduces rapidly (often < 4 hours).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC.[3][4] Look for the disappearance of the ketone peak.

-

Workup:

-

Dilute with water and extract with Ethyl Acetate (x3).

-

Wash combined organics with saturated NaHCO

(to remove formic acid) and Brine. -

Dry over Na

SO

-

-

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

Visualizing the ATH Pathway

The following diagram illustrates the concerted proton/hydride transfer unique to the Noyori-Ikariya mechanism.

Caption: Fig 1. Bifunctional mechanism of Ru-catalyzed Transfer Hydrogenation. The amine proton and metal hydride transfer simultaneously.

Protocol B: CBS Reduction (Corey-Bakshi-Shibata)[4][6]

Mechanism: The chiral oxazaborolidine activates the borane reagent (Lewis acid) and guides the ketone delivery via steric differentiation.[3] The bulky C

Stereochemical Prediction:

-

(S)-Me-CBS typically yields the (R)-alcohol for acetophenone derivatives.

-

(R)-Me-CBS typically yields the (S)-alcohol .[5]

Materials

-

Substrate: 2',3',4',5',6'-Pentafluoroacetophenone (1.0 eq)

-

Catalyst: (S)-Me-CBS (1.0 M in Toluene, 10 mol%)

-

Reductant: Borane-THF complex (BH

·THF) (0.6 - 1.0 eq) -

Solvent: Anhydrous THF.

Step-by-Step Procedure

-

Drying: Flame-dry a round-bottom flask and cool under Argon.

-

Catalyst Charge: Add (S)-Me-CBS solution (0.1 eq) to the flask.

-

Borane Addition: Add BH

·THF (0.6 - 1.0 eq) to the catalyst solution at room temperature. Stir for 10 minutes to form the active catalyst-borane complex. -

Cooling: Cool the mixture to -20°C .

-

Reasoning: The high electrophilicity of the pentafluoro ketone makes it reactive. Lower temperatures prevent non-catalyzed background reduction (which produces racemic product).

-

-

Substrate Addition: Dissolve the ketone in minimal anhydrous THF. Add this solution slowly dropwise over 30-60 minutes to the catalyst mixture.

-

Control: Maintain internal temperature below -15°C.

-

-

Quench: Once addition is complete, stir for 15 min. Carefully quench with Methanol (dropwise) until gas evolution ceases.

-

Workup:

-

Add 1N HCl and stir for 20 min (to break boron-nitrogen bonds).

-

Extract with Diethyl Ether. Wash with Sat. NaHCO

and Brine.

-

-

Purification: Flash chromatography or distillation.

Visualizing the CBS Cycle

Caption: Fig 2. CBS Catalytic Cycle.[6][7][8] The coordination of the ketone to the activated boron center directs the hydride attack.

Analytical Methods (QC)

To determine the Enantiomeric Excess (ee), Chiral HPLC is the standard method.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm) |

| Mobile Phase | Hexane : Isopropanol (95 : 5) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 254 nm (Strong absorption due to aromatic ring) |

| Retention | Typical elution order varies; authenticate with racemate. |

Troubleshooting Low ee:

-

In CBS: Ensure temperature is strictly controlled (-20°C). If ee is low, the rate of uncatalyzed reduction by free BH

is competing. Increase catalyst loading to 15 mol% or use simultaneous addition of ketone and borane (Inverse Addition). -

In ATH: If the reaction stalls or ee is poor, switch to a tethered Ru-catalyst (e.g., Ru-tethered-TsDPEN) which is more robust against the steric bulk of the pentafluoro group.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6][9][10] Journal of the American Chemical Society.[6] Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][11] Accounts of Chemical Research. Link

-

Dub, P. A., & Gordon, J. C. (2018). The role of the metal-ligand bifunctional mechanism in the hydrogenation of polar bonds. Nature Reviews Chemistry. Link

-

Soni, P., & Banerjee, U. C. (2006). Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis.[12] Biotechnology Journal.[12] Link

-

LookChem. (2023). 1-(Pentafluorophenyl)ethanol Product Information and Synthesis Routes. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 1-(Pentafluorophenyl)ethanol | 830-50-2 [smolecule.com]

- 11. kanto.co.jp [kanto.co.jp]

- 12. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Asymmetric Reduction of Pentafluoroacetophenone

Topic: Protocol for the enzymatic reduction of pentafluoroacetophenone Content Type: Application Note & Detailed Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Precision Biocatalysis for Fluorinated Chiral Intermediates

Introduction & Scientific Rationale

The introduction of fluorine into pharmaceutical scaffolds is a pivotal strategy in modern drug design, often enhancing metabolic stability and lipophilicity. However, the synthesis of chiral fluorinated alcohols, such as (S)-1-(pentafluorophenyl)ethanol , presents a unique challenge. The extreme electron-withdrawing nature of the pentafluorophenyl ring destabilizes the transition states of many conventional chemical reductions. For instance, asymmetric reduction using DIP-Chloride yields the product with only ~44% enantiomeric excess (ee) [1, 2].

Biocatalysis offers a superior alternative.[1] This protocol details the enzymatic reduction of 2,3,4,5,6-pentafluoroacetophenone (PFAP) using a specific ketoreductase (KRED) derived from Synechococcus sp.[2][3] PCC 7942.[2][3][4][5] Unlike generic alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) which may suffer from poor stereoselectivity (approx. 43% ee) due to the steric and electronic bulk of the perfluorinated ring, the Synechococcus KRED achieves >99.8% ee with high specific activity [1].[3][4]

Key Mechanistic Insights

-

Electronic Effects: The five fluorine atoms create a highly electrophilic carbonyl carbon. While this increases reactivity, it can lead to non-stereoselective background hydrolysis or reduction if the enzyme active site is not tightly fitted.

-

Steric Recognition: The enzyme must differentiate between the small methyl group and the bulky pentafluorophenyl group. The Synechococcus FabG homolog possesses a binding pocket that strictly enforces Prelog stereochemistry for this substrate.

-

Cofactor Regeneration: To drive the equilibrium forward and ensure economic viability, this protocol employs a coupled enzyme system using Glucose Dehydrogenase (GDH) to regenerate NADPH.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the coupled enzymatic system and the logic flow for process optimization.

Figure 1: Coupled enzymatic reduction cycle. The KRED reduces the fluorinated ketone while consuming NADPH, which is instantly regenerated by GDH oxidizing glucose.

Experimental Protocol

Materials & Reagents

-

Substrate: 2,3,4,5,6-Pentafluoroacetophenone (97% purity).

-

Enzyme: Recombinant KRED (homolog to fabG from Synechococcus sp.[3] PCC 7942) lyophilized powder or cell-free extract.

-

Cofactor Recycling Mix:

-

Glucose Dehydrogenase (GDH) (e.g., from Bacillus subtilis or megaterium).

-

NADP+ (disodium salt).

-

D-Glucose.

-

-

Buffer: 100 mM Potassium Phosphate, pH 8.0 containing 1 mM MgCl₂.

-

Solvents: DMSO (co-solvent), Ethyl Acetate (extraction).

Enzyme Screening & Selection Data

Before scale-up, verify enzyme activity. The table below highlights the critical performance gap between generic and specific enzymes for this substrate.

| Enzyme Source | Specific Activity (U/mg) | Conversion (24h) | Enantiomeric Excess (ee) | Stereopreference |

| Synechococcus sp.[2][3][4] PCC 7942 | 8.57 ± 0.49 | >99% | >99.8% | (S) |

| Lactobacillus brevis ADH | 1.20 ± 0.15 | <50% | 43.3% | (S) |

| Chemical Reduction (DIP-Cl) | N/A | 85% | 44% | (S) |

Standard Biotransformation Procedure (50 mL Scale)

Step 1: Buffer Preparation Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 8.0). Add MgCl₂ to a final concentration of 1 mM (stabilizes GDH).

Step 2: Substrate Solution Dissolve 210 mg (1 mmol) of pentafluoroacetophenone in 2.5 mL DMSO (5% v/v final concentration). Note: Fluorinated ketones are hydrophobic. If the solution is cloudy upon addition to buffer, add 0.5% (w/v) Tween-80 surfactant.

Step 3: Cofactor Mix To the buffer, add:

-

250 mg D-Glucose (approx. 1.4 equivalents).

-

10 mg NADP+ (catalytic quantity).

-

500 Units of GDH (CDX-901 or equivalent).

Step 4: Reaction Initiation Add 20-50 mg of Synechococcus KRED lyophilized powder. Initiate the reaction by adding the Substrate/DMSO solution dropwise while stirring at 250 rpm.

Step 5: Incubation Incubate at 30°C for 18–24 hours.

-

Critical Control: Monitor pH.[2][4][6] If pH drops below 7.0 due to gluconic acid formation, titrate with 1M NaOH.

Step 6: Work-up Extract the reaction mixture 3 times with 20 mL Ethyl Acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

Analytical Validation

To ensure scientific integrity, the product must be validated for both conversion and optical purity.

Chiral HPLC Method

Because the product is a fluorinated aromatic alcohol, standard chiral columns work well but require polarity adjustments.

-

Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (95:5).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 254 nm (aromatic ring) or 210 nm.

-

Temperature: 25°C.

-

Retention Times (Approximate):

-

(S)-Enantiomer: ~8.5 min

-

(R)-Enantiomer: ~10.2 min

-

Ketone Substrate: ~6.0 min

-

GC Method (Alternative)

Due to the volatility of fluorinated compounds, GC is often more sensitive.

-

Column: Chirasil-Dex CB or equivalent cyclodextrin phase.

-

Program: 80°C (2 min) -> 5°C/min -> 180°C.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yield or selectivity.

Figure 2: Troubleshooting logic flow for optimizing the bioreduction of fluorinated ketones.

References

-

Höhne, M., et al. (2008). "Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942."[2][3][4][5][7] Applied and Environmental Microbiology, 74(21), 6719–6725.

-

Ramachandran, P. V., et al. (1995). "Exploration of the 5-Haloisopinocampheylboranes for Asymmetric Reduction of Ketones." Heteroatom Chemistry, 6.

-

Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols."[3] Applied Microbiology and Biotechnology, 76, 237–248.

-

BenchChem. (2025).[1] "Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol." (Used for general HPLC conditions of aryl ethanols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification, cloning, and characterization of a novel ketoreductase from the cyanobacterium Synechococcus sp. strain PCC 7942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 7. genome.jgi.doe.gov [genome.jgi.doe.gov]

Application Notes & Protocols: (R)-(+)-1-(Pentafluorophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where enantiomeric purity is paramount.[1][2] Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, directing subsequent reactions to occur with high diastereoselectivity.[1][3] This guide provides a detailed exploration of (R)-(+)-1-(pentafluorophenyl)ethanol, a highly effective chiral auxiliary. We will delve into its unique properties, applications in key asymmetric transformations, and provide detailed, field-proven protocols for its attachment, use in diastereoselective enolate alkylation, and subsequent cleavage to yield enantiomerically enriched products.

Introduction: The Role and Advantage of this compound

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[3] The ideal auxiliary should be readily available in enantiopure form, easy to attach and remove under mild conditions, and provide a strong stereochemical bias to reactions.[3]

This compound has emerged as a valuable auxiliary due to several key features:

-

Steric and Electronic Properties: The bulky and electron-withdrawing pentafluorophenyl group provides a well-defined and rigid steric environment. This rigidity is crucial for creating a significant energy difference between the diastereomeric transition states of a reaction, leading to high levels of stereocontrol.[4]

-

Crystallinity: Derivatives incorporating this auxiliary often exhibit high crystallinity. This is a significant practical advantage, as it frequently allows for the purification of the major diastereomer by simple recrystallization, potentially raising the diastereomeric excess (d.e.) to >99%.

-

Spectroscopic Handle: The pentafluorophenyl group provides a clear signal in ¹⁹F NMR spectroscopy, which can be a useful tool for monitoring reaction progress and assessing diastereomeric ratios without the need for chiral chromatography.

-

Facile Cleavage: The auxiliary can typically be removed under mild hydrolytic or reductive conditions, preserving the newly formed stereocenter.

The general strategy for using a chiral auxiliary like this compound is depicted below. An achiral starting material is first coupled with the auxiliary. A diastereoselective reaction then creates a new stereocenter under the influence of the auxiliary. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.[5]

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application: Asymmetric Alkylation of Propionate Esters

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates.[3][5] By attaching this compound to propanoic acid, we can generate a chiral ester. Deprotonation forms a rigid chiral enolate where one face is effectively shielded by the bulky auxiliary, directing an incoming electrophile (e.g., an alkyl halide) to the opposite face with high selectivity.

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the alkylation of the lithium enolate derived from the (R)-(+)-1-(pentafluorophenyl)ethyl propionate ester is attributed to the formation of a rigid, chelated Z-enolate structure. The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen, forcing the ester into a fixed conformation. The pentafluorophenyl group then acts as a powerful steric shield, blocking the si-face of the enolate. Consequently, the electrophile (E⁺) can only approach from the less hindered re-face, leading to the formation of a single major diastereomer.

Sources

Scale-up synthesis of enantiopure (R)-(+)-1-(Pentafluorophenyl)ethanol

An Application Note and Protocol for the Scale-up Synthesis of Enantiopure (R)-(+)-1-(Pentafluorophenyl)ethanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of enantiopure this compound, a critical building block in modern medicinal chemistry and materials science.[1][2] The introduction of a pentafluorophenyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide details a robust and scalable biocatalytic approach, focusing on the asymmetric reduction of the prochiral ketone, 2',3',4',5',6'-pentafluoroacetophenone. The protocol emphasizes practical execution, scientific rationale, and methods for ensuring high enantiomeric purity.

Introduction: The Significance of Fluorinated Chiral Alcohols

Chiral alcohols incorporating fluorine atoms are highly sought-after intermediates in the pharmaceutical and agrochemical industries.[3] The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a molecule.[1] Specifically, this compound serves as a key precursor in the synthesis of complex, biologically active compounds, where its highly fluorinated aromatic ring can lead to improved efficacy and pharmacokinetic profiles.[2]

The primary challenge in producing this and similar compounds lies in controlling the stereochemistry at the carbinol center. Traditional chemical reductions of the corresponding ketone often yield a racemic mixture, requiring challenging and costly chiral resolution steps.[4] Therefore, developing a direct, scalable, and highly enantioselective synthetic route is of paramount importance for industrial applications.

Strategic Approach: Asymmetric Biocatalytic Reduction

Several methods exist for the asymmetric synthesis of chiral alcohols, including transition metal-catalyzed asymmetric transfer hydrogenation and reduction with chiral borane reagents.[5] However, for scale-up operations, biocatalysis presents numerous advantages, including:

-

High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (e.e.), frequently exceeding 99%.[6]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.[6]

-

Environmental Sustainability ("Green Chemistry"): This approach avoids the use of heavy metal catalysts and harsh reagents, leading to a more environmentally friendly process.[7]

-

Safety and Cost-Effectiveness: Whole-cell biocatalysts can be particularly cost-effective as they eliminate the need for enzyme isolation and purification, and they contain all necessary cofactors and regeneration systems.[7]

This protocol will focus on the use of a ketoreductase (KRED) or a whole-cell system expressing an alcohol dehydrogenase (ADH) for the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone.[8]

The Biocatalytic Transformation

The core of this synthesis is the enzymatic reduction of a prochiral ketone to a chiral secondary alcohol. This transformation requires a nicotinamide cofactor, typically NADPH, as the hydride source. On a preparatory scale, the cost of stoichiometric NADPH is prohibitive. Therefore, an efficient cofactor regeneration system is essential. A common and effective method is the "coupled-substrate" approach, where a sacrificial alcohol, such as isopropanol, is used to regenerate the NADPH in situ, catalyzed by the same or a different dehydrogenase.[9][10]

Caption: Biocatalytic reduction cycle with cofactor regeneration.

Scale-up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of this compound. Adjustments may be necessary based on the specific activity of the chosen biocatalyst.

Materials and Equipment

| Reagents & Materials | Grade | Supplier | Notes |

| 2',3',4',5',6'-Pentafluoroacetophenone (≥97%) | Synthesis | e.g., Sigma-Aldrich | Starting material. |

| Ketoreductase (KRED) or recombinant E. coli cells | Biocatalysis | Various | Screen various KREDs for activity and selectivity. |

| Isopropanol (IPA) | ACS Reagent | Standard | Co-substrate for cofactor regeneration and co-solvent.[10] |

| Potassium Phosphate Buffer (0.1 M, pH 7.0) | Molecular Biology | Standard | Reaction medium. |

| NADP+ Sodium Salt | ≥95% | Standard | Cofactor (if using isolated enzyme). |

| Methyl tert-butyl ether (MTBE) | HPLC Grade | Standard | Extraction solvent. |

| Magnesium Sulfate (Anhydrous) | Laboratory | Standard | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Standard | For column chromatography. |

| Equipment | |||

| Jacketed Glass Reactor (5 L) with overhead stirrer | For controlled temperature and mixing. | ||

| Temperature Probe and Controller | To maintain reaction temperature. | ||

| Separatory Funnel (4 L) | For liquid-liquid extraction. | ||

| Rotary Evaporator | For solvent removal. | ||

| Flash Chromatography System | For purification. | ||

| Chiral GC or HPLC System | For enantiomeric excess (e.e.) analysis.[11] |

Experimental Workflow

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure

1. Reactor Setup and Reagent Preparation:

-

Set up the 5 L jacketed glass reactor with an overhead stirrer, temperature probe, and nitrogen inlet.

-

Set the temperature controller to 30 °C.

-

Prepare 2.5 L of 0.1 M potassium phosphate buffer (pH 7.0).

2. Biocatalytic Reduction:

-

To the reactor, add the 2.5 L of phosphate buffer.

-

Add 500 mL of isopropanol (20% v/v). The isopropanol acts as both a co-solvent to improve substrate solubility and as the co-substrate for cofactor regeneration.[10]

-

Add the biocatalyst. This could be a commercially available ketoreductase or a whole-cell catalyst. If using an isolated enzyme, add NADP+ to a final concentration of ~0.5 mM.[3]

-

Begin stirring at 200-300 RPM to ensure a homogenous mixture.

-

Slowly add 100 g of 2',3',4',5',6'-pentafluoroacetophenone to the reactor.

-

Maintain the reaction at 30 °C under a gentle stream of nitrogen.

3. Reaction Monitoring:

-

Monitor the reaction progress every 2-4 hours.

-

Withdraw a small aliquot (~0.5 mL), quench it with an equal volume of MTBE, vortex, and analyze the organic layer by TLC or GC to track the disappearance of the starting ketone.

-

The reaction is typically complete within 24-48 hours.[1]

4. Work-up and Extraction:

-

Once the reaction is complete, stop the stirring and heating.

-

Add an equal volume (approx. 3 L) of MTBE to the reactor.

-

Stir vigorously for 15 minutes, then transfer the entire mixture to a 4 L separatory funnel.

-

Allow the layers to separate. Drain the lower aqueous layer.

-

Wash the organic layer with 1 L of brine (saturated NaCl solution).

-

Drain the aqueous layer and transfer the organic layer to a large flask.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

5. Purification and Analysis:

-

Concentrate the filtered organic solution using a rotary evaporator to obtain the crude product as an oil.

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

The final product, this compound, should be a colorless to pale yellow liquid or a low-melting solid.[12]

-

Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or GC.[11][13] A typical method may use a column with a cyclodextrin-based chiral stationary phase.[11]

Expected Results

| Parameter | Target Value | Notes |

| Reaction Time | 24 - 48 hours | Dependent on enzyme activity and substrate concentration. |

| Isolated Yield | 85 - 95% | Yields can be optimized by ensuring complete conversion and minimizing losses during work-up and purification.[10] |

| Chemical Purity (by GC/HPLC) | > 98% | Achieved after flash chromatography. |

| Enantiomeric Excess (e.e.) | > 99% | A key advantage of biocatalysis; verify with chiral chromatography.[7] |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Conforms to literature descriptions.[12] |

Troubleshooting and Scientific Rationale

-

Low Conversion Rate: This may be due to enzyme inhibition or deactivation. High concentrations of the ketone substrate or the acetone byproduct can be inhibitory. Consider a fed-batch approach for substrate addition to maintain a lower concentration.[6]

-

Low Enantiomeric Excess: This is rare with a well-chosen biocatalyst but could indicate an issue with the enzyme itself or contamination. Ensure the correct enantiomer is being produced as per the enzyme's known selectivity (e.g., following Prelog's rule).

-

Difficult Extraction/Emulsion Formation: If emulsions form during work-up, especially with whole-cell catalysts, adding more brine or filtering the mixture through a pad of celite can help break the emulsion.

-

Purification Challenges: Fluorinated compounds can sometimes interact strongly with silica gel.[4] If product streaking or decomposition is observed during chromatography, consider using deactivated silica gel or an alternative purification method like crystallization if a suitable solvent system can be found.

Conclusion

This application note provides a detailed, scalable, and efficient protocol for the synthesis of enantiopure this compound via asymmetric biocatalytic reduction. By leveraging the high selectivity and mild operating conditions of enzymatic catalysis, this method offers a robust and sustainable alternative to traditional chemical synthesis, making it well-suited for the demands of pharmaceutical and materials science research and development.

References

-

Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. PMC. [Link]

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. [Link]

-